molecular formula C8H14N2O B2710004 (3-Tert-butylisoxazol-5-YL)methanamine CAS No. 1196154-38-7

(3-Tert-butylisoxazol-5-YL)methanamine

Cat. No. B2710004
CAS RN: 1196154-38-7
M. Wt: 154.213
InChI Key: RVDSUZZDSIKIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Tert-butylisoxazol-5-YL)methanamine” is a chemical compound with the CAS Number: 1196154-38-7 . It has a molecular weight of 154.21 and its IUPAC name is (3-tert-butyl-5-isoxazolyl)methanamine . The compound is typically stored at temperatures around -10 degrees and it is available in a liquid form .

Scientific Research Applications

Safety and Hazards

The safety information available indicates that “(3-Tert-butylisoxazol-5-YL)methanamine” is potentially dangerous . The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The compound has also been assigned several hazard statements, including H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .

properties

IUPAC Name

(3-tert-butyl-1,2-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDSUZZDSIKIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 220 mg (1.27 mmol) of 3-tert-butyl-isoxazole-5-carboxylic acid amide in anhydrous THF (10 mL) are added 2.54 mL (5.08 mmol, 2M solution in THF) of borane-methylsulfide complex at room temperature under nitrogen atmosphere. The reaction is heated to reflux for 3 h. A further portion of borane-methylsulfide complex (1.3 mL) is added and the reaction is heated for 4 h. The reaction mixture is quenched by addition of methanol and allowed to stand at room temperature for 16 h. The mixture is concentrated under reduced pressure and 1M aqueous HCl solution (8 mL) is added. The mixture is heated to reflux for 1 h, then cooled to 0° C., neutralized by addition of 6M aqueous NaOH solution and solid K2CO3. The mixture is extracted with diethyl ether (5×10 mL) and the combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure. The residue is purified twice by column chromatography 9silica, eluent DCM, 0-10% methanol) to afford 84 mg of (3-tert-butyl-1,2-oxazol-5-yl)methanamine. Yield: 34%; ES-MS: m/z 155 [M+H]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.33 (9 H, s), 1.84 (2 H+H2O, br. s.), 3.96 (2 H, s), 6.07 (1 H, s)
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.